molecular formula C23H25N3O4 B5297187 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5297187
M. Wt: 407.5 g/mol
InChI Key: YFZIWIOKUQTTJK-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolidinone core, a benzoyl group, a hydroxy group, a morpholine ring, and a pyridine ring. The presence of these functional groups and rings imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the pyrrolidinone ring.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using a suitable morpholine derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for acylation reactions.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzoyl and pyridine derivatives.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and rings, which imparts distinct chemical reactivity and potential biological activity. The presence of the morpholine ring, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c27-21(18-5-2-1-3-6-18)19-20(17-7-9-24-10-8-17)26(23(29)22(19)28)12-4-11-25-13-15-30-16-14-25/h1-3,5-10,20,27H,4,11-16H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZIWIOKUQTTJK-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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